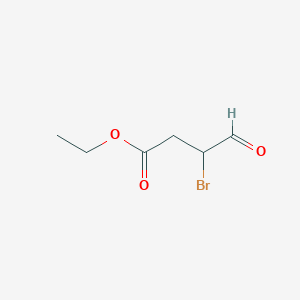![molecular formula C12H15N5O2 B6463409 7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640898-76-4](/img/structure/B6463409.png)
7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4,6-Dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione, otherwise known as DMPTN, is a synthetic organic compound which has been studied for its potential for use in scientific research. It is a member of the triazaspiro[4.4]nonane family of compounds, and is used in a variety of research applications. In
科学的研究の応用
DMPTN has been used in a variety of scientific research applications, including as a ligand for metal complexes. It has been used as a ligand for palladium, nickel, and cobalt complexes, and has been found to be an effective ligand for the catalytic hydrogenation of alkenes. Additionally, DMPTN has been used in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and quinoxalines.
作用機序
DMPTN is a chelating ligand, which means that it binds to metal ions in a specific way. It binds to the metal ion through the nitrogen atoms in its ring structure, forming a coordination complex. This coordination complex is then able to catalyze a variety of reactions, such as the hydrogenation of alkenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPTN have not been extensively studied. However, it has been shown to be non-toxic in mice, suggesting that it may be safe to use in scientific research. Additionally, it has been shown to have some antioxidant activity, which could be beneficial for certain research applications.
実験室実験の利点と制限
The main advantage of using DMPTN in scientific research is its low cost and easy synthesis. Additionally, it has been shown to be non-toxic and has some antioxidant activity, making it a potentially useful ligand for certain research applications. However, its use is limited by its lack of widespread availability, as well as its lack of extensive research into its biochemical and physiological effects.
将来の方向性
There are a variety of potential future directions for DMPTN research. For example, further research could be done into its biochemical and physiological effects, as well as its potential for use in other research applications. Additionally, further research could be done into its use as a ligand for other metals, such as copper and iron. Additionally, further research could be done into its potential for use in medicinal applications. Finally, further research could be done into its potential for use in the synthesis of other compounds, such as polymers and nanomaterials.
合成法
The synthesis of DMPTN is a two-step process. The first step involves the reaction of 4,6-dimethylpyrimidine-2-thiol with sodium azide, followed by the reaction of the resulting intermediate with 1,3,7-triazaspiro[4.4]nonane-2,4-dione. This method is relatively simple and cost-effective, and has been used to synthesize DMPTN in high yields.
特性
IUPAC Name |
7-(4,6-dimethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-5-8(2)14-10(13-7)17-4-3-12(6-17)9(18)15-11(19)16-12/h5H,3-4,6H2,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPZSGJCOWOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3(C2)C(=O)NC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)



![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![4-[5-(3-methoxypyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463375.png)
![3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1??-thiolane-1,1-dione](/img/structure/B6463385.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463404.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)
![4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6463414.png)
![7-(5-ethylpyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463420.png)
![7-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463421.png)